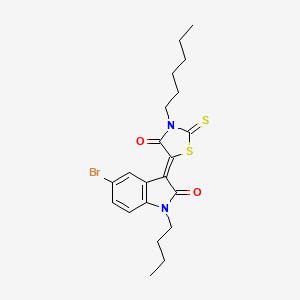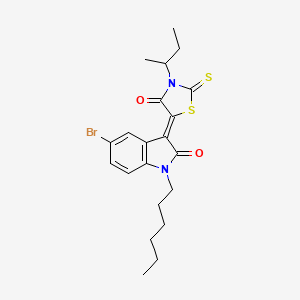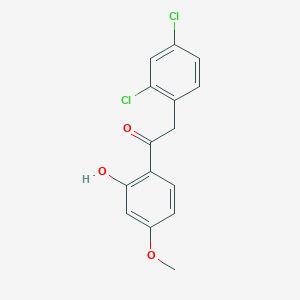
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide typically involves the condensation of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 2-(4-nitrophenoxy)propanoic acid hydrazide under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: This can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action for N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide would depend on its specific biological target. Generally, hydrazides can interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-aminophenoxy)propanohydrazide: Similar structure but with an amine group instead of a nitro group.
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)propanohydrazide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
767320-57-0 |
|---|---|
Molekularformel |
C23H20ClN3O5 |
Molekulargewicht |
453.9 g/mol |
IUPAC-Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide |
InChI |
InChI=1S/C23H20ClN3O5/c1-16(32-22-12-8-20(9-13-22)27(29)30)23(28)26-25-14-17-4-10-21(11-5-17)31-15-18-2-6-19(24)7-3-18/h2-14,16H,15H2,1H3,(H,26,28)/b25-14+ |
InChI-Schlüssel |
ASTIMLHIGANNLU-AFUMVMLFSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12030274.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030278.png)



![N-[3-(4-Morpholinyl)propyl]-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12030318.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12030331.png)



![(3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol](/img/structure/B12030352.png)

![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12030370.png)
